- Preparation of compounds with TRK inhibitory activity, China, , ,
Cas no 93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate)

93290-12-1 structure
Productnaam:Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester
- Ethyl 5-Formylpyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-formyl-, ethyl ester
- ethyl 3(5)-formylpyrazole-5(3)-carboxylate
- ethyl 5-formyl-1H-pyrazole-3-carboxylate
- Ethyl 3-formyl-1H-pyrazole-5-carboxylate
- DURUTRWXAPRQHM-UHFFFAOYSA-N
- Ethyl5-Formylpyrazole-3-carboxylate
- 5789AC
- KM3179
- NE61573
- TRA0036683
- AB16859
- SY018583
- TC
- 5-Formylpyrazole-3-carboxylic acid ethyl ester
- SCHEMBL14097075
- EN300-55217
- Ethyl3-formyl-1H-pyrazole-5-carboxylate
- AKOS006238803
- DB-169069
- SCHEMBL5599267
- CS-0055100
- J-520877
- 5-Formyl-2H-pyrazole-3-carboxylic acid ethyl ester
- AS-32669
- DTXSID60393480
- Z825863534
- 93290-12-1
- AKOS016013842
- DA-18223
- MFCD16620106
- Ethyl 5-formyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD16620106
- Inchi: 1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)
- InChI-sleutel: DURUTRWXAPRQHM-UHFFFAOYSA-N
- LACHT: O=CC1NN=C(C(OCC)=O)C=1
Berekende eigenschappen
- Exacte massa: 168.05300
- Monoisotopische massa: 168.05349212g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 4
- Complexiteit: 184
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.6
- Topologisch pooloppervlak: 72
Experimentele eigenschappen
- Kookpunt: 373.6±27.0℃/760mmHg
- PSA: 72.05000
- LogboekP: 0.39890
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Beveiligingsinformatie
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Douanegegevens
- HS-CODE:2933199090
- Douanegegevens:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125740-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 97% | 250mg |
¥1174.00 | 2024-04-24 | |
Chemenu | CM188198-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95%+ | 5g |
$783 | 2023-02-01 | |
Enamine | EN300-55217-1.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 1g |
$271.0 | 2023-05-26 | |
Apollo Scientific | OR926922-1g |
5-Formyl-1H-pyrazole-3-carboxylic acid ethyl ester |
93290-12-1 | 95% | 1g |
£244.00 | 2025-02-21 | |
Chemenu | CM188198-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95+% | 250mg |
$415 | 2021-08-05 | |
TRC | E703010-50mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D691984-0.25g |
Ethyl 5-Formylpyrazole-3-carboxylate |
93290-12-1 | >95% | 0.25g |
$120 | 2023-09-03 | |
Enamine | EN300-55217-0.05g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 0.05g |
$64.0 | 2023-05-26 | |
Alichem | A049003436-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 5g |
$1144.00 | 2023-08-31 | |
Enamine | EN300-55217-10.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 10g |
$1163.0 | 2023-05-26 |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, rt
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
Referentie
Synthetic Routes 2
Reactievoorwaarden
Referentie
- Preparation of isoquinoline derivatives as c-Jun N-terminal kinase (JNK) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 30 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
Referentie
- Stabilization and activation of unstable propynal in the zeolite nanospace and its application to addition reactionsCatalysis Science & Technology, 2017, 7(19), 4422-4430,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 65 °C
Referentie
- Brominated trihalomethyl enones as versatile precursors to 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazolesJournal of Heterocyclic Chemistry, 2013, 50(1), 71-77,
Synthetic Routes 5
Reactievoorwaarden
1.1 Solvents: Diethyl ether
Referentie
- Some aldehydes of the pyrazole and 1,2,3-triazole seriesBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1941, 74, 1680-7,
Synthetic Routes 6
Reactievoorwaarden
Referentie
- Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Solvents: Dichloromethane ; 12 h, rt
Referentie
- 1,3-Dipolar cycloaddition of ethyl diazoacetate to alkynes in the pores of zeolite NaYChemistry Letters, 2007, 36(1), 60-61,
Synthetic Routes 8
Reactievoorwaarden
1.1 Solvents: Diethyl ether ; 30 min, reflux
1.2 Reagents: Formic acid ; 1 h, rt
1.2 Reagents: Formic acid ; 1 h, rt
Referentie
- 1,3-Dipolar cycloaddition in the synthesis of pyrazolyl-substituted nitronyl nitroxidesRussian Chemical Bulletin, 2005, 54(9), 2169-2181,
Synthetic Routes 9
Reactievoorwaarden
Referentie
- Substituted pyrazolyl compounds and methods employing these compounds, United States, , ,
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Raw materials
- ethyl propiolate
- 1H-Pyrazole-3-carboxylic acid, 5-(diethoxymethyl)-, ethyl ester
- Ethane, 2-diazo-1,1-dimethoxy-
- 2-Propynal (>85%, stabilized with Hydroquinone)
- Ethyl pyrazole-3-carboxylate
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Gerelateerde literatuur
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate) Gerelateerde producten
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93290-12-1)Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):473.0/1818.0